molecular formula C6H4FN3 B15304579 6-Ethynyl-5-fluoropyrimidin-4-amine

6-Ethynyl-5-fluoropyrimidin-4-amine

Cat. No.: B15304579
M. Wt: 137.11 g/mol
InChI Key: TZFPKPYGSOVONR-UHFFFAOYSA-N
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Description

6-Ethynyl-5-fluoropyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-5-fluoropyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidin-4-amine and ethynyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group onto the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere of nitrogen or argon.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkene or alkane derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydride, and a polar aprotic solvent, such as DMF or DMSO.

    Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Cyclization Reactions: Cyclization can be achieved using various catalysts and conditions, depending on the desired product.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the fluorine atom.

    Addition Reactions: Products include alkenes or alkanes derived from the ethynyl group.

    Cyclization Reactions: Products include fused ring systems with potential biological activity.

Scientific Research Applications

6-Ethynyl-5-fluoropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.

    Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine metabolism.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functionalized materials.

    Chemical Biology: It serves as a tool for studying the interactions of pyrimidine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Ethynyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyrimidin-4-amine: Lacks the ethynyl group and has different reactivity and applications.

    6-Ethyl-5-fluoropyrimidin-4-amine: Contains an ethyl group instead of an ethynyl group, leading to different chemical properties and biological activities.

    2-Ethoxy-5-fluoropyrimidin-4-amine:

Uniqueness

6-Ethynyl-5-fluoropyrimidin-4-amine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and biological activity. The ethynyl group allows for versatile chemical modifications, while the fluorine atom enhances binding interactions with biological targets.

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

6-ethynyl-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C6H4FN3/c1-2-4-5(7)6(8)10-3-9-4/h1,3H,(H2,8,9,10)

InChI Key

TZFPKPYGSOVONR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=NC=N1)N)F

Origin of Product

United States

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